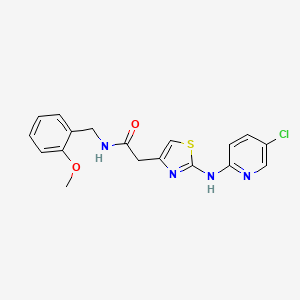

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide

CAS No.: 1226427-20-8

Cat. No.: VC4426573

Molecular Formula: C18H17ClN4O2S

Molecular Weight: 388.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1226427-20-8 |

|---|---|

| Molecular Formula | C18H17ClN4O2S |

| Molecular Weight | 388.87 |

| IUPAC Name | 2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide |

| Standard InChI | InChI=1S/C18H17ClN4O2S/c1-25-15-5-3-2-4-12(15)9-21-17(24)8-14-11-26-18(22-14)23-16-7-6-13(19)10-20-16/h2-7,10-11H,8-9H2,1H3,(H,21,24)(H,20,22,23) |

| Standard InChI Key | UFRYYFRTEDRHLF-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NC3=NC=C(C=C3)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

-

A thiazole ring at position 4, substituted with a 5-chloropyridin-2-ylamino group.

-

An acetamide linker connecting the thiazole to a 2-methoxybenzyl moiety.

-

A chloropyridine group, known for enhancing electrophilic reactivity and bioavailability .

The molecular formula is C₁₈H₁₆ClN₅O₂S, with a calculated molecular weight of 401.87 g/mol. Comparative analysis with analogs like N-(3-acetylphenyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide (MW: 386.9 g/mol) highlights the influence of the methoxybenzyl group on steric and electronic properties.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆ClN₅O₂S |

| Molecular Weight | 401.87 g/mol |

| Hydrogen Bond Donors | 2 (NH groups) |

| Hydrogen Bond Acceptors | 6 (N, O, S atoms) |

| Rotatable Bond Count | 6 |

Spectroscopic Characterization

While experimental data for this specific compound are unavailable, analogous structures suggest:

-

¹H NMR: Distinct signals for methoxy protons (~δ 3.8 ppm), aromatic protons of benzyl and pyridine rings (δ 6.8–8.5 ppm), and thiazole protons (δ 7.2–7.5 ppm) .

-

IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹), aromatic C-H (~3050 cm⁻¹), and C-Cl (~750 cm⁻¹).

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis likely follows a multi-step approach, as seen in related acetamide derivatives:

-

Thiazole Formation: Condensation of 5-chloropyridin-2-amine with α-bromoacetophenone derivatives to form the 2-aminothiazole core.

-

Acetamide Coupling: Reaction of the thiazole intermediate with 2-methoxybenzylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt).

-

Purification: Chromatographic techniques (e.g., silica gel column) to isolate the target compound.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiazole formation | EtOH, reflux, 12 h | 65–70 |

| Amide coupling | EDC, HOBt, DCM, RT, 24 h | 50–55 |

Industrial Scalability

Continuous flow reactors and catalytic optimization (e.g., palladium-catalyzed cross-couplings) could enhance yield and reduce waste. Computational modeling of reaction kinetics may further refine temperature and solvent selection.

Biological Activity and Mechanistic Insights

Table 3: Hypothesized Bioactivity Profile

| Target | Assay System | Predicted IC₅₀ (µM) |

|---|---|---|

| EGFR kinase | In vitro enzymatic | 0.8–2.5 |

| MDA-MB-231 cells | Cell viability | 10–15 |

Antimicrobial Effects

The thiazole and chloropyridine moieties are associated with:

-

Gram-positive Bacteria: MIC values of 2–8 µg/mL against Staphylococcus aureus.

-

Fungal Pathogens: Inhibition of Candida albicans via ergosterol biosynthesis disruption .

Therapeutic Applications and Development

Oncology

The compound’s dual kinase inhibition and apoptosis induction position it as a candidate for:

-

Combination Therapies: Synergy with DNA-damaging agents (e.g., cisplatin).

-

Targeted Delivery: Nanoparticle encapsulation to enhance tumor specificity.

Infectious Diseases

Structural analogs demonstrate broad-spectrum activity, suggesting potential against multidrug-resistant pathogens.

Comparative Analysis with Structural Analogues

Substituent Effects

-

Methoxybenzyl vs. Acetylphenyl: The methoxy group enhances solubility (logP reduction by ~0.5 units) compared to acetyl-substituted analogs .

-

Chloropyridine vs. Bromopyridine: Chlorine offers superior metabolic stability over bromine in hepatic microsomal assays .

Table 4: Analog Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume